Cyanine5.5 maleimide (chloride)
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Overview
Description
Cyanine5.5 maleimide (chloride) is a far-red emitting fluorescent dye known for its thiol-reactive properties. It is capable of selectively labeling sulfhydryl groups in proteins, making it a valuable tool in bioimaging applications. The compound has a molecular weight of 741.36 g/mol and a molecular formula of C46H49ClN4O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine5.5 maleimide (chloride) is synthesized through a series of chemical reactions involving the coupling of cyanine dyes with maleimide groups. The synthesis typically involves the following steps:
Preparation of Cyanine Dye: The cyanine dye is synthesized by connecting two nitrogen atoms with an odd number of methyl units.
Coupling with Maleimide: The cyanine dye is then coupled with a maleimide group through a simple mixing reaction.
Industrial Production Methods
Industrial production of Cyanine5.5 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (>95%) and consistent performance of the dye .
Chemical Reactions Analysis
Types of Reactions
Cyanine5.5 maleimide (chloride) primarily undergoes substitution reactions due to its thiol-reactive nature. It selectively couples with thiol groups in proteins, forming stable conjugates .
Common Reagents and Conditions
Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), and the target protein or antibody.
Conditions: The reaction is typically carried out at room temperature, with the protein solution at a pH of 8.5±0.5.
Major Products
The major product of the reaction is a labeled protein or antibody conjugate, which can be used for various bioimaging applications .
Scientific Research Applications
Cyanine5.5 maleimide (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Medicine: Utilized in diagnostic imaging techniques to visualize biological processes at the molecular level.
Industry: Applied in the development of high-throughput screening assays and other analytical techniques.
Mechanism of Action
Cyanine5.5 maleimide (chloride) exerts its effects through the selective coupling with thiol groups in proteins. The maleimide group reacts with the sulfhydryl groups, forming a stable thioether bond. This reaction is highly specific and efficient, making it ideal for labeling proteins and antibodies .
Comparison with Similar Compounds
Similar Compounds
Cyanine5 maleimide: Another thiol-reactive dye with similar properties but different emission wavelengths.
Cyanine3 maleimide: A dye with shorter wavelength emissions, used for different imaging applications.
Alexa Fluor 647: A commercially available dye with similar applications but different chemical structure.
Uniqueness
Cyanine5.5 maleimide (chloride) is unique due to its near-infrared emission, which makes it suitable for deep tissue imaging and other applications requiring minimal background fluorescence .
Properties
Molecular Formula |
C46H49ClN4O3 |
---|---|
Molecular Weight |
741.4 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
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